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Introduction
Co-proxamol is a compound analgesic that was previously prescribed for the management of

mild to moderate pain. It contains two active ingredients: dextropropoxyphene hydrochloride, a

weak opioid analgesic, and paracetamol (acetaminophen), a non-opioid analgesic and

antipyretic.[1] Due to concerns over its efficacy, risk of addiction, and significant safety issues,

including fatal overdose and cardiac toxicity, co-proxamol has been withdrawn from the

market in many countries.[2][3] Patients who have been on long-term co-proxamol treatment

may experience opioid withdrawal symptoms upon cessation, necessitating a clear

understanding of the underlying mechanisms to develop effective management strategies.

These application notes provide detailed protocols for preclinical studies designed to

investigate the withdrawal syndrome associated with co-proxamol. The methodologies

outlined here are intended to provide a framework for researchers to explore the

neurobiological basis of co-proxamol dependence and withdrawal, and to evaluate potential

therapeutic interventions.

Pharmacology of Co-proxamol
Dextropropoxyphene: As a weak agonist of the μ-opioid receptor, dextropropoxyphene mimics

the action of endogenous endorphins.[1] Activation of these receptors, which are coupled to

inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased
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intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately

reduces neuronal excitability and nociceptive signal transmission.

Paracetamol: The exact mechanism of action of paracetamol is not fully understood, but it is

thought to inhibit the production of prostaglandins in the brain and spinal cord, which are

mediators of pain and inflammation.[1]

Rationale for Studying Co-proxamol Withdrawal
The withdrawal of co-proxamol from clinical use has left a cohort of patients who were on

long-term therapy and are at risk of developing an opioid withdrawal syndrome.[2]

Understanding the specific characteristics of dextropropoxyphene withdrawal is crucial for

providing appropriate clinical support to these individuals. Preclinical models are essential for

dissecting the molecular and cellular adaptations that occur in the brain during chronic co-
proxamol exposure and subsequent withdrawal. This knowledge can aid in the identification of

novel therapeutic targets for the management of opioid withdrawal symptoms.

Preclinical Model of Co-proxamol Withdrawal in
Mice
This protocol describes a model for inducing dependence on a combination of

dextropropoxyphene and paracetamol in mice and subsequently precipitating withdrawal.

Experimental Protocol 1: Induction of Dependence and
Naloxone-Precipitated Withdrawal
1. Animal Model:

Species: Male C57BL/6J mice (8-10 weeks old).

Housing: Mice should be housed in groups of 4-5 per cage with ad libitum access to food

and water, and maintained on a 12-hour light/dark cycle. Animals should be allowed to

acclimate to the housing conditions for at least one week prior to the start of the experiment.

2. Drug Preparation and Administration for Dependence Induction:

Drugs: Dextropropoxyphene hydrochloride and paracetamol.
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Vehicle: 0.9% sterile saline.

Route of Administration: Subcutaneous (s.c.) injection.

Dosing Regimen: Administer dextropropoxyphene and paracetamol twice daily (e.g., 9:00

AM and 5:00 PM) for 7 consecutive days. An escalating dose regimen is recommended to

induce dependence while minimizing toxicity.

Day 1-2: Dextropropoxyphene (10 mg/kg) + Paracetamol (100 mg/kg)

Day 3-4: Dextropropoxyphene (20 mg/kg) + Paracetamol (200 mg/kg)

Day 5-7: Dextropropoxyphene (30 mg/kg) + Paracetamol (300 mg/kg)

Control Group: A control group should receive twice-daily injections of the vehicle (0.9%

saline) for 7 days.

3. Naloxone-Precipitated Withdrawal:

Drug: Naloxone hydrochloride.

Dose: 1 mg/kg.

Route of Administration: Subcutaneous (s.c.) injection.

Procedure: On day 8, two hours after the final dose of dextropropoxyphene and paracetamol

(or vehicle), administer naloxone to precipitate withdrawal.

4. Assessment of Withdrawal Signs:

Observation Period: Immediately after naloxone injection, place each mouse in an individual

clear observation chamber and record withdrawal behaviors for 30 minutes.

Quantifiable Signs: A trained observer, blind to the treatment groups, should score the

following withdrawal signs.
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Withdrawal Sign Description Scoring

Jumping
Number of times all four paws

leave the floor of the chamber.

Count the total number of

jumps in 30 minutes.

Wet-Dog Shakes
Rapid, rotational shaking of the

head and body.

Count the total number of

shakes in 30 minutes.

Paw Tremors
Rhythmic shaking of one or

more paws.

Count the number of episodes

of paw tremors in 30 minutes.

Teeth Chattering Audible chattering of the teeth.
Presence (1) or absence (0)

during 5-minute intervals.

Ptosis Drooping of the upper eyelids.

Scored on a scale of 0-4 (0 =

eyes fully open, 4 = eyes fully

closed) at 5-minute intervals.

Piloerection Hair standing on end.
Presence (1) or absence (0)

during 5-minute intervals.

Diarrhea
Presence of unformed, watery

stools.

Presence (1) or absence (0) at

the end of the 30-minute

observation.

Weight Loss

Measure body weight

immediately before naloxone

injection and 30 minutes after.

Calculate the percentage of

weight loss.

Experimental Workflow
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Preclinical experimental workflow for co-proxamol withdrawal study.
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Key Signaling Pathway in Opioid Withdrawal
Chronic exposure to opioids leads to a compensatory upregulation of the cyclic AMP (cAMP)

signaling pathway in neurons. This adaptation is a key contributor to the development of opioid

dependence and the manifestation of withdrawal symptoms upon cessation of the drug.
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Key intracellular signaling pathway in opioid withdrawal.
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Conclusion
The protocols and information provided in these application notes offer a robust framework for

investigating the withdrawal syndrome associated with co-proxamol. By utilizing these

preclinical models, researchers can gain valuable insights into the neurobiological mechanisms

of dextropropoxyphene dependence and withdrawal. This knowledge is essential for the

development of targeted therapies to alleviate withdrawal symptoms and support patients who

have been on long-term co-proxamol treatment. Careful consideration of the paracetamol

component's potential for hepatotoxicity is crucial in the experimental design and dose

selection. Future studies could also explore spontaneous withdrawal models and investigate

the affective components of withdrawal to provide a more comprehensive understanding of the

co-proxamol withdrawal syndrome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2999872/
https://pubmed.ncbi.nlm.nih.gov/2999872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863456/
https://www.renaissancerecovery.com/drug/dextropropoxyphene/withdrawal/
https://www.renaissancerecovery.com/drug/dextropropoxyphene/withdrawal/
https://www.benchchem.com/product/b15181980#protocols-for-studying-opioid-withdrawal-in-co-proxamol-patients
https://www.benchchem.com/product/b15181980#protocols-for-studying-opioid-withdrawal-in-co-proxamol-patients
https://www.benchchem.com/product/b15181980#protocols-for-studying-opioid-withdrawal-in-co-proxamol-patients
https://www.benchchem.com/product/b15181980#protocols-for-studying-opioid-withdrawal-in-co-proxamol-patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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